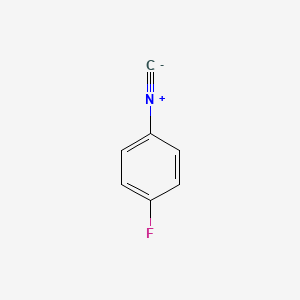

1-Fluoro-4-isocyanobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUHGXVGNQTPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370511 | |

| Record name | 1-fluoro-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24075-34-1 | |

| Record name | 1-fluoro-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-isocyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Fluoro-4-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 1-Fluoro-4-isocyanobenzene (CAS Number: 24075-34-1). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents computed properties and general experimental methodologies. A notable scarcity of detailed experimental protocols for the synthesis and characterization of this specific isocyanide exists, alongside a lack of documented involvement in specific biological signaling pathways. This guide aims to consolidate the existing information and provide a foundation for future research and application.

Introduction

This compound, an aromatic isocyanide, is a fluorinated organic compound with potential applications in organic synthesis and materials science. The presence of the isocyano group (-N≡C) imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules. The fluorine substituent can influence the electronic properties and metabolic stability of resulting compounds, a feature of interest in medicinal chemistry and drug development. This document outlines the known physicochemical characteristics of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse, with most available information being computationally predicted. A summary of these properties is presented in Table 1. It is crucial to distinguish this compound from its more commonly studied isomer, 1-fluoro-4-isocyanatobenzene (CAS 1195-45-5).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄FN | PubChem[1] |

| Molecular Weight | 121.11 g/mol | PubChem[1] |

| Physical State | Liquid | Sigma-Aldrich |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Density | No experimental data available | |

| Solubility | No experimental data available | |

| XLogP3 | 2.1 | PubChem[1] |

Experimental Protocols

Synthesis of Aryl Isocyanides

A common method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide. This reaction is typically carried out using a variety of dehydrating agents.

General Protocol for the Synthesis of Aryl Isocyanides from Formamides:

-

The corresponding N-arylformamide is dissolved in a suitable aprotic solvent (e.g., dichloromethane, toluene).

-

A dehydrating agent (e.g., phosphorus oxychloride, phosgene, or a Burgess-type reagent) is added, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproducts.

-

The reaction mixture is typically stirred at a controlled temperature (ranging from 0 °C to reflux) and monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the product is isolated through an aqueous workup.

-

Purification of the isocyanide is generally achieved by distillation or column chromatography.

A more recent and safer method involves the reaction of primary amines with in situ generated difluorocarbene.[2]

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.

General Protocol for Melting Point Determination (Capillary Method):

-

A small amount of the crystalline solid is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant.

General Protocol for Boiling Point Determination (Microscale Method): [3][4][5][6]

-

A small volume of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated in a heating block or Thiele tube.[7]

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Reactivity and Potential Workflows

While specific signaling pathways involving this compound are not documented, the reactivity of the aryl isocyanide functional group is well-established. Isocyanides can participate in a variety of reactions, most notably multicomponent reactions such as the Passerini and Ugi reactions.[8][9][10] These reactions are powerful tools for the rapid generation of molecular diversity.

A logical experimental workflow for researchers interested in utilizing this compound would involve its synthesis followed by its application in a multicomponent reaction to generate a library of novel compounds.

Caption: A general workflow for the synthesis of this compound and its subsequent use in a Ugi multicomponent reaction.

Conclusion

This compound represents a potentially valuable, yet understudied, chemical entity. The compilation of its computed physicochemical properties provides a starting point for its further investigation. A significant opportunity exists for researchers to contribute to the field by determining the experimental values for its core properties, developing detailed and optimized synthetic protocols, and exploring its reactivity in various synthetic transformations. Such studies will be instrumental in unlocking the full potential of this compound in drug discovery and materials science.

References

- 1. This compound | C7H4FN | CID 2734801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. researchgate.net [researchgate.net]

- 9. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]

1-Fluoro-4-isocyanobenzene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-fluoro-4-isocyanobenzene, a key building block in synthetic and medicinal chemistry. The document details its chemical identity, molecular structure, and physicochemical properties. It further presents a detailed protocol for its synthesis and outlines its application in multicomponent reactions, which are pivotal in the rapid generation of diverse molecular scaffolds for drug discovery. Spectroscopic data for the characterization of this compound are also provided.

Chemical Identity and Molecular Structure

This compound, also known as 4-fluorophenyl isocyanide, is an aromatic organic compound featuring a fluorine atom and an isocyanide functional group attached to a benzene ring at positions 1 and 4, respectively.

CAS Number: 24075-34-1[1]

Molecular Formula: C₇H₄FN[1]

Molecular Structure:

The structure consists of a benzene ring substituted with a fluorine atom and an isocyanide group in a para arrangement. The isocyanide group (-N≡C) is a unique functional group with a triple bond between the nitrogen and carbon atoms, and a formal positive charge on the nitrogen and a negative charge on the carbon.

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[2] |

| SMILES | C1=CC(=CC=C1F)N#[C+] |

| InChI | InChI=1S/C7H4FN/c8-6-1-3-7(9-5)4-2-6/h1-4H |

| InChIKey | FEUHGXVGNQTPGQ-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is a combination of experimentally determined values and computed estimates where experimental data is unavailable.

| Property | Value | Source |

| Molecular Weight | 121.11 g/mol | PubChem[2] |

| Appearance | Clear colorless to light yellow liquid | ECHEMI[3] |

| Boiling Point | 55 °C at 8 mmHg | Sigma-Aldrich[4] |

| Density | 1.206 g/mL at 25 °C | Sigma-Aldrich[4] |

| Refractive Index | n20/D 1.5141 | Sigma-Aldrich[4] |

| Water Solubility | Decomposes | ChemicalBook[5] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of the corresponding formamide, 4-fluoroformanilide. A common and effective method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine.

Experimental Protocol: Dehydration of 4-Fluoroformanilide

-

Materials:

-

4-Fluoroformanilide

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (or triethylamine)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoroformanilide (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.2 equivalents) to the stirred solution.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to quench the excess POCl₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Logical Workflow for Synthesis:

Caption: Synthesis of this compound via dehydration.

Applications in Multicomponent Reactions

This compound is a valuable reagent in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These reactions are powerful tools in combinatorial chemistry and drug discovery for the efficient synthesis of complex molecules from simple starting materials in a single step.

4.1. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide derivative. The reaction is known for its high atom economy and the ability to generate a wide diversity of products.

General Experimental Protocol for Ugi Reaction:

-

Materials:

-

An aldehyde (e.g., benzaldehyde)

-

An amine (e.g., benzylamine)

-

A carboxylic acid (e.g., acetic acid)

-

This compound

-

Methanol (or other suitable solvent)

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Ugi Reaction Workflow:

Caption: General mechanism of the Ugi four-component reaction.

4.2. The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.

General Experimental Protocol for Passerini Reaction:

-

Materials:

-

A carbonyl compound (e.g., isobutyraldehyde)

-

A carboxylic acid (e.g., benzoic acid)

-

This compound

-

Dichloromethane (or other aprotic solvent)

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (5 mL).

-

Add this compound (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Spectroscopic Data

The following are typical spectroscopic data for the characterization of this compound.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show two multiplets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the fluorine will couple with the fluorine atom, leading to more complex splitting patterns. |

| * δ (ppm) ~7.0-7.2 (m, 2H, Ar-H ortho to F) | |

| * δ (ppm) ~7.3-7.5 (m, 2H, Ar-H ortho to NC) | |

| ¹³C NMR | The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. |

| * δ (ppm) ~160 (d, ¹JCF ≈ 245 Hz, C-F) | |

| * δ (ppm) ~130-135 (d, C-H) | |

| * δ (ppm) ~115-120 (d, C-H) | |

| * δ (ppm) ~160-170 (s, C-NC) | |

| FTIR | The infrared spectrum will show a strong, characteristic absorption for the isocyanide group. |

| * ν (cm⁻¹) ~2130-2110 (strong, sharp, -N≡C stretch) | |

| * ν (cm⁻¹) ~1250-1200 (strong, C-F stretch) | |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak. |

| * m/z = 121.03 (M⁺) |

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

Flammable liquid and vapor.

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Always consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecular architectures through multicomponent reactions. Its utility in the Ugi and Passerini reactions makes it a significant tool for medicinal chemists and drug development professionals in the generation of compound libraries for high-throughput screening. Proper handling and purification are essential for its successful application in these synthetic endeavors. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

Spectroscopic Profile of 1-Fluoro-4-isocyanobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-fluoro-4-isocyanobenzene (also known as 4-fluorophenyl isocyanide). Due to the limited availability of direct experimental spectra in public databases, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also presented.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data is available from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The molecular weight of this compound is 121.11 g/mol .[1]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₄FN |

| Molecular Weight | 121.11 g/mol |

| Exact Mass | 121.0328 u |

| Primary Fragmentation | Data not readily available |

| Ionization Method | Electron Ionization (EI) - typical for GC-MS |

Source: PubChem CID 2734801.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would exhibit signals corresponding to the aromatic protons. The fluorine atom and the isocyano group will influence the chemical shifts and coupling patterns of these protons. The aromatic region will likely show a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring with two different substituents.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Multiplet (AA'BB') | 2H | H-2, H-6 |

| ~ 7.4 - 7.6 | Multiplet (AA'BB') | 2H | H-3, H-5 |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The AA'BB' system arises from the magnetic non-equivalence of the aromatic protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The isocyano carbon has a characteristic chemical shift, and the aromatic carbons will be influenced by the fluorine and isocyano substituents.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 (d, ¹JCF) | C-4 (C-F) |

| ~ 130 - 135 (d) | C-2, C-6 |

| ~ 115 - 120 (d, ²JCF) | C-3, C-5 |

| ~ 125 - 130 | C-1 (C-N≡C) |

| ~ 165 - 175 | Isocyano Carbon (-N≡C) |

Note: The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling. Other aromatic carbons will also show coupling to fluorine.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be dominated by the strong absorption of the isocyanide group, along with characteristic bands for the fluorinated aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2120 | Strong | -N≡C stretch (isocyanide) |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 1580 - 1600 | Medium | Aromatic C=C ring stretch |

| ~ 1480 - 1500 | Medium | Aromatic C=C ring stretch |

| ~ 1200 - 1250 | Strong | C-F stretch |

| ~ 800 - 850 | Strong | C-H out-of-plane bend (para-disubstitution) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

A wider spectral width (e.g., 200-250 ppm) is used to cover the entire range of carbon chemical shifts.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable transparent solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell. For ease of use and minimal sample preparation, Attenuated Total Reflectance (ATR) can be employed by placing a drop of the liquid directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the pure solvent/clean ATR crystal) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are then identified and correlated with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Gas Chromatography (GC):

-

A capillary column (e.g., DB-5ms) is used for separation.

-

The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure elution of the compound.

-

Helium is typically used as the carrier gas.

-

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate charged fragments.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

1-Fluoro-4-isocyanobenzene: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Fluoro-4-isocyanobenzene. Given the limited publicly available quantitative data for this specific compound, this document also presents information on the closely related 4-Fluorophenyl isocyanate where relevant, and outlines standard experimental protocols for determining these key physicochemical properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are considering the use of this compound in their work.

Physicochemical Properties

This compound, also known as 4-Fluorophenyl isocyanide, is an aromatic organic compound with the chemical formula C₇H₄FN.[1][2] It has a molecular weight of 121.11 g/mol .[1] It is important to distinguish this compound from its isomer, 4-Fluorophenyl isocyanate, which has a different functional group (-NCO) and, consequently, different chemical properties.

Solubility

Table 1: Qualitative Solubility of Related Fluoroaromatic Compounds

| Compound | Solvent | Solubility |

| 4-Fluorophenyl isocyanate | Water | Insoluble[3] |

| Ethers | Soluble[3] | |

| Alcohols | Soluble[3] | |

| 1-Fluoro-4-nitrobenzene | Water | Insoluble[4] |

| Alcohol | Soluble[4] | |

| Ether | Soluble[4] | |

| Xylene | Soluble[4] | |

| Acetone | Soluble[4] |

It is anticipated that this compound will exhibit similar solubility characteristics, being sparingly soluble in water and demonstrating good solubility in a range of common organic solvents. However, experimental verification is essential for any research or development application.

Stability and Reactivity

4-Fluorophenyl isocyanate is reported to be stable under normal conditions but is sensitive to moisture.[5] It is crucial to handle and store the compound in a dry environment to prevent degradation.

Key Stability and Reactivity Information (for 4-Fluorophenyl isocyanate):

-

Conditions to Avoid: Exposure to moist air or water, excess heat, open flames, hot surfaces, and sources of ignition.[5]

-

Incompatible Materials: Strong oxidizing agents, acids, strong bases, alcohols, and amines.[5]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and gaseous hydrogen fluoride (HF).[5]

-

Reactivity: Isocyanates are known to react with amines and alcohols.[3]

It is reasonable to expect that this compound will also be sensitive to moisture and incompatible with strong acids, bases, and oxidizing agents. The isocyanide functional group is generally more stable than the isocyanate group but can still undergo hydrolysis under certain conditions.

Experimental Protocols

Due to the absence of specific published protocols for this compound, this section outlines standard methodologies for determining solubility and stability.

Solubility Determination: Shake-Flask Method (OECD Guideline 105)

This is a widely used method for determining the water solubility of a substance.

Methodology:

-

Preparation of Test Substance: A sufficient amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. The equilibration time should be determined by preliminary experiments.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicates: The experiment should be performed in triplicate.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and intrinsic stability of a compound under various stress conditions.

Methodology:

-

Stress Conditions: Solutions of this compound in appropriate solvents are subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photostability: Exposing the solid compound and a solution to light of a specified wavelength and intensity (e.g., using a photostability chamber).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed using a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect and quantify any degradation products.

Visualizations

The following diagrams illustrate a general workflow for assessing the physicochemical properties of a compound and its potential reactivity.

Caption: Workflow for Solubility and Stability Testing.

Caption: Potential Reactivity and Decomposition Pathways.

Conclusion

While specific quantitative data on the solubility and stability of this compound is scarce in publicly accessible literature, this guide provides a framework for understanding its likely properties based on related compounds and outlines standard methods for their experimental determination. Researchers and drug development professionals should exercise caution and perform thorough experimental validation of these properties to ensure the successful application of this compound in their work. The provided workflows and reactivity pathways serve as a general guide for initiating such investigations.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Fluoro-4-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with 1-Fluoro-4-isocyanobenzene (CAS No: 1195-45-5) and details the essential safety precautions required for its handling in a laboratory setting. The information is intended to support safe research and development activities.

Chemical and Physical Properties

This compound is an aromatic isocyanate. Isocyanates are a class of highly reactive compounds. The physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₄FNO[1] |

| Molecular Weight | 137.11 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Synonyms | 4-Fluorophenyl isocyanate, Benzene, 1-fluoro-4-isocyanato-[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |

| Acute toxicity, oral | Category 3/4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1][3] |

| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute toxicity, inhalation | Category 1 | H330: Fatal if inhaled[4] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3][5] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[3][5] |

| Respiratory sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][5] |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction[1][5] |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[4][5] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[5] |

Primary Hazards:

-

Acute Toxicity: The substance is toxic or harmful if swallowed, inhaled, or in contact with skin.[1][3][6] Inhalation is a critical route of exposure and can be fatal.[4][5]

-

Sensitization: A significant hazard of isocyanates is sensitization.[7] Initial exposure may not cause a reaction, but subsequent exposures, even at very low concentrations, can trigger severe allergic reactions, including occupational asthma.[4][5][7]

-

Irritation: It causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[4][5]

-

Flammability: The compound is a flammable liquid and vapor.[1][8] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8]

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when working with this compound.

3.1. Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[9][10]

-

Ventilation: Ensure adequate general laboratory ventilation.[11]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][10]

3.2. Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE Type | Specification |

| Hand Protection | Chemical-resistant gloves such as butyl rubber or nitrile rubber. Avoid latex gloves as they offer poor resistance.[9][12] |

| Eye Protection | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[9] |

| Skin and Body Protection | A lab coat or chemical-resistant disposable coveralls.[9] |

| Respiratory Protection | Selection depends on the concentration. For concentrations > 50 x OEL or unknown, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is required. For lower concentrations, an air-purifying respirator with organic vapor cartridges and N95 or P100 particulate pre-filters may be appropriate, following a quantitative fit test.[9] |

3.3. Handling and Storage Protocol

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before starting any work.[9]

-

Prepare and designate a specific work area within the fume hood.

-

Ensure all necessary PPE is available and in good condition.

-

-

Handling:

-

Dispense the smallest quantity necessary for the experiment.[9]

-

Keep containers tightly closed when not in use to prevent reaction with moisture and release of vapors.[9][10]

-

Avoid heating unless specifically required by the protocol and with appropriate engineering controls in place.[9]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][8]

-

-

Storage:

-

Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2][10]

-

Keep containers tightly closed and protected from moisture. Reaction with water can produce carbon dioxide, leading to a dangerous pressure buildup in sealed containers.[10]

-

Store away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[8]

-

Store in a locked cabinet or an area accessible only to authorized personnel.[5][11]

-

-

Cleanup and Disposal:

-

Decontaminate all surfaces and equipment that may have come into contact with the isocyanate using a suitable decontamination solution (e.g., a mixture of water, detergent, and a weak base like sodium carbonate).

-

Dispose of all isocyanate-contaminated waste in a designated, labeled, and sealed container according to institutional guidelines for hazardous waste.[9]

-

3.4. Spill Response Protocol

-

Immediate Actions:

-

Evacuate the immediate area of the spill.[9]

-

Alert nearby personnel and the laboratory supervisor.

-

If the spill is large or ventilation is inadequate, evacuate the entire laboratory and contact emergency services.

-

-

Cleanup Procedure (for minor spills by trained personnel):

-

Don appropriate PPE, including a respirator with organic vapor cartridges.[9]

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Carefully apply a decontamination solution to the absorbed spill, working from the outside in.

-

Collect the absorbed material using non-sparking tools and place it in a designated waste container.

-

Ventilate the area and wash the spill site with the decontamination solution once the material has been removed.

-

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stopped, provide artificial respiration. Seek immediate medical attention.[4][6][11] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Have the person drink water or milk to dilute the chemical. Seek immediate medical attention.[8][9] |

Visualization of Hazards and Safety Workflow

The following diagram illustrates the relationship between the hazards of this compound and the required safety workflow.

The following diagram outlines the standard operating procedure for handling aromatic isocyanates like this compound.

References

- 1. 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C7H4FN | CID 2734801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. static.aviva.io [static.aviva.io]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. How to Safely Handle Isocyanates? [enuochem.com]

An In-Depth Technical Guide on the Electronic Effects of the Fluorine Substituent in 1-Fluoro-4-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine substituent in 1-fluoro-4-isocyanobenzene. Fluorine's high electronegativity and the unique properties of the isocyano group create a molecule with distinct electronic characteristics that are of significant interest in medicinal chemistry and materials science. This document collates quantitative data from spectroscopic and physical-organic chemistry studies, details relevant experimental methodologies, and presents logical frameworks to understand the interplay of inductive and resonance effects within the molecule.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. The fluorine atom, being the most electronegative element, exerts powerful electronic effects that can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity. When paired with the isocyano functional group (-N≡C), which possesses a unique electronic structure with both σ-donating and π-accepting capabilities, the resulting aromatic system, this compound, presents a fascinating case study of substituent effects.

This guide aims to provide a detailed understanding of the electronic landscape of this compound, equipping researchers with the knowledge to leverage its properties in their respective fields.

Electronic Effects: A Quantitative Perspective

The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. These effects can be quantified using various physical-organic parameters, most notably Hammett substituent constants.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the effect of a substituent on the rate (k) or equilibrium constant of a reaction compared to the unsubstituted compound (k₀). The substituent constant (σ) is a measure of the electronic effect of the substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these effects.

The fluorine atom is known to have a dual electronic nature. It is strongly electron-withdrawing through the σ-framework (inductive effect, σI) but can act as a weak π-donor through its lone pairs (resonance effect, σR). The isocyano group is generally considered to be electron-withdrawing.

Table 1: Hammett Substituent Constants

| Substituent | σ_meta_ | σ_para_ |

| -F | 0.34 | 0.06 |

| -N≡C | 0.62 | 0.67 |

Note: The Hammett constants for the isocyano group are for the isonitrile (-C≡N) group, which is isomeric to the isocyanide (-N≡C) group. While their electronic effects are similar, slight differences may exist.

The positive σ values for both substituents indicate that they are electron-withdrawing. For fluorine, the σ_meta_ value, which is dominated by the inductive effect, is significantly more positive than the σ_para_ value, highlighting the opposing resonance donation at the para position. The isocyano group is strongly electron-withdrawing at both the meta and para positions.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable insights into the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.

-

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine nucleus is highly sensitive to the electronic environment. In para-substituted fluorobenzenes, the ¹⁹F chemical shift is influenced by both the inductive and resonance effects of the para substituent.

-

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons provide information about the electron distribution within the benzene ring. The carbon directly attached to the fluorine atom (C-1) and the carbon attached to the isocyano group (C-4) are of particular interest.

-

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are also affected by the electron-withdrawing nature of the substituents.

Table 2: NMR Spectroscopic Data for this compound (Predicted/Typical Values)

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹⁹F | ~ -110 to -120 | |

| ¹³C (C-1) | ~ 163 (d) | ¹J(C,F) ≈ 245 |

| ¹³C (C-2, C-6) | ~ 116 (d) | ²J(C,F) ≈ 22 |

| ¹³C (C-3, C-5) | ~ 128 (d) | ³J(C,F) ≈ 8 |

| ¹³C (C-4) | ~ 125 | |

| ¹³C (-N≡C) | ~ 160-170 | |

| ¹H (H-2, H-6) | ~ 7.3-7.5 (dd) | ³J(H,H) ≈ 9, ⁴J(H,F) ≈ 5 |

| ¹H (H-3, H-5) | ~ 7.1-7.3 (t) | ³J(H,H) ≈ 9 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. The multiplicities are indicated as 'd' for doublet and 't' for triplet.

Infrared (IR) Spectroscopy

The stretching frequency of the isocyano group is a sensitive probe of its electronic environment. Electron-withdrawing groups on the aromatic ring tend to increase the triple bond character of the -N≡C group, leading to a higher stretching frequency.

Table 3: Infrared Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| -N≡C | Stretch | ~ 2130 |

| C-F | Stretch | ~ 1230 |

| Aromatic C=C | Stretch | ~ 1500, 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max_) of the π → π* transitions in the benzene ring are affected by the substituents.

Table 4: UV-Vis Spectroscopic Data for this compound (Predicted)

| Transition | λ_max_ (nm) |

| π → π* | ~ 250 - 270 |

Physicochemical Properties

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. Due to the high electronegativity of fluorine and the polar nature of the isocyano group, this compound is expected to have a significant dipole moment. The vector sum of the individual bond dipoles will determine the magnitude and direction of the net molecular dipole.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide.

Reaction: 4-Fluorophenylformamide → this compound

Reagents and Equipment:

-

4-Fluorophenylformamide

-

Phosphorus oxychloride (POCl₃) or another dehydrating agent

-

Pyridine or another suitable base

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure:

-

Dissolve 4-fluorophenylformamide in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the base (e.g., pyridine) to the solution.

-

Add the dehydrating agent (e.g., POCl₃) dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water, brine, and then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by column chromatography.

Spectroscopic and Physical Measurements

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

IR Spectroscopy: IR spectra can be recorded on an FTIR spectrometer. The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a solution in a suitable solvent.

-

UV-Vis Spectroscopy: UV-Vis spectra should be recorded on a UV-Vis spectrophotometer using a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

Dipole Moment Measurement: The dipole moment can be determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent at different concentrations and temperatures.

Logical and Workflow Diagrams

Workflow for Characterization of Electronic Effects

Caption: Workflow for the synthesis, characterization, and analysis of this compound.

Interplay of Inductive and Resonance Effects

Caption: Diagram illustrating the electronic contributions of the substituents.

Conclusion

The electronic properties of this compound are governed by a delicate balance of strong inductive withdrawal from both the fluorine and isocyano substituents, and a weak resonance donation from the fluorine atom. This intricate interplay results in a unique electronic landscape that can be harnessed for various applications. This guide provides the foundational knowledge and experimental framework necessary for researchers to explore and exploit the properties of this versatile molecule in drug discovery and materials science.

Reactivity of the Isocyanide Group in 1-Fluoro-4-isocyanobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the isocyanide group in 1-fluoro-4-isocyanobenzene. The document details its participation in key organic reactions, supported by experimental data, protocols, and mechanistic diagrams to facilitate its application in research and drug development.

Core Properties of this compound

This compound is an aromatic compound featuring a fluorine atom and an isocyanide functional group at the para positions of a benzene ring. This substitution pattern influences the electronic properties and reactivity of the isocyanide group.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FN | [1] |

| Molecular Weight | 121.11 g/mol | [1] |

| CAS Number | 24075-34-1 | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step sequence starting from 4-fluoroaniline. The first step involves the formylation of the amine to yield 4-fluoroformanilide, which is then dehydrated to the corresponding isocyanide.

Experimental Protocol: Synthesis from 4-Fluoroaniline

Step 1: Synthesis of 4-Fluoroformanilide A detailed, experimentally validated protocol for this specific transformation is not readily available in the searched literature. However, a general procedure for the formylation of anilines can be adapted. This typically involves reacting the aniline with a formylating agent such as formic acid or a mixture of formic acid and acetic anhydride.

Step 2: Dehydration of 4-Fluoroformanilide The dehydration of the formanilide is the crucial step to form the isocyanide. Common dehydrating agents for this transformation include phosgene, diphosgene, triphosgene, or phosphorus oxychloride in the presence of a base like triethylamine or pyridine.

A specific, detailed experimental protocol with yields for the synthesis of this compound was not found in the provided search results. The above represents a general synthetic strategy.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization.

| Spectroscopic Data | Value |

| ¹H NMR | Specific shifts and coupling constants are not detailed in the provided search results. Expected signals would be in the aromatic region, showing splitting patterns consistent with a 1,4-disubstituted benzene ring and coupling to the fluorine atom. |

| ¹³C NMR | Specific chemical shifts are not detailed in the provided search results. The isocyanide carbon typically appears in the range of 155-170 ppm. Aromatic carbons will show characteristic shifts influenced by the fluorine and isocyanide substituents, with C-F couplings. |

| IR Spectroscopy | The characteristic isocyanide (N≡C) stretching vibration is expected in the range of 2150-2100 cm⁻¹. |

Specific, experimentally verified spectroscopic data for this compound were not found in the provided search results.

Reactivity of the Isocyanide Group

The isocyanide group in this compound is a versatile functional group capable of participating in a wide range of chemical transformations. Its reactivity is characterized by the ambiphilic nature of the isocyanide carbon, which can act as both a nucleophile and an electrophile.

Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions, such as the Passerini and Ugi reactions, which allow for the rapid construction of complex molecular scaffolds from simple starting materials.

1. Passerini Reaction

The Passerini reaction is a three-component reaction between an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.[2][3][4]

General Reaction:

Experimental Protocol: General Procedure for the Passerini Reaction

-

To a solution of the carboxylic acid (1.0 mmol) and the aldehyde (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL), add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired α-acyloxy carboxamide.

Note: Reaction times and yields are substrate-dependent. The use of a related compound, 4-fluorobenzyl isocyanide, in a Passerini reaction has been reported with yields up to 70% in DCM.

// Nodes Reactants [label="Carboxylic Acid + Aldehyde + this compound"]; Intermediate1 [label="α-Adduct", fillcolor="#FBBC05"]; Product [label="α-Acyloxy Carboxamide", fillcolor="#34A853"];

// Edges Reactants -> Intermediate1 [label="α-Addition"]; Intermediate1 -> Product [label="Mumm Rearrangement"]; } dot Caption: Mechanism of the Passerini Reaction.

2. Ugi Reaction

The Ugi reaction is a four-component reaction involving an isocyanide, a carboxylic acid, an amine, and a carbonyl compound, yielding a bis-amide.[5][6][7][8]

General Reaction:

Experimental Protocol: General Procedure for the Ugi Reaction

-

In a flask, combine the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in a polar solvent like methanol (MeOH) (5 mL) and stir for 30 minutes to form the imine.

-

To this mixture, add the carboxylic acid (1.0 mmol) and this compound (1.0 mmol).

-

Stir the reaction at room temperature for 24-72 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can often be purified by recrystallization or column chromatography.

Specific quantitative data for the Ugi reaction with this compound was not found in the provided search results.

// Nodes Reactants [label="Amine + Aldehyde"]; Imine [label="Imine", fillcolor="#4285F4"]; Reactants2 [label="Imine + Carboxylic Acid + this compound"]; Intermediate1 [label="α-Adduct", fillcolor="#FBBC05"]; Product [label="Bis-amide", fillcolor="#34A853"];

// Edges Reactants -> Imine [label="Condensation"]; Imine -> Reactants2; Reactants2 -> Intermediate1 [label="α-Addition"]; Intermediate1 -> Product [label="Mumm Rearrangement"]; } dot Caption: Mechanism of the Ugi Reaction.

Cycloaddition Reactions

The isocyanide group can participate in cycloaddition reactions, serving as a one-carbon component. These reactions are valuable for the synthesis of various heterocyclic systems.

1. [3+2] Cycloaddition with Azides (Synthesis of Tetrazoles)

This compound can react with azides in a [3+2] cycloaddition to form tetrazoles. This reaction can be catalyzed or occur under thermal conditions. The reaction of isocyanides with hydrazoic acid or trimethylsilyl azide is a known method for the synthesis of 1-substituted tetrazoles.[2]

General Reaction:

Experimental Protocol: General Procedure for Tetrazole Synthesis

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene or DMF), add the azide (1.0 mmol).

-

If required, add a catalyst such as a zinc or copper salt.

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent.

-

Purify the product by recrystallization or column chromatography.

Specific quantitative data for this reaction with this compound was not found in the provided search results.

// Nodes Isocyanide [label="this compound\n(1-carbon component)", fillcolor="#4285F4"]; Dipole [label="1,3-Dipole (e.g., Azide, Nitrile Oxide)", fillcolor="#EA4335"]; Diene [label="1,3-Diene\n(4-carbon component)", fillcolor="#FBBC05"]; ThreePlusTwo [label="[3+2] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF"]; FourPlusOne [label="[4+1] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF"]; FiveMemberedRing [label="Five-membered Heterocycle\n(e.g., Tetrazole, Isoxazole)", fillcolor="#34A853"]; FiveMemberedRing2 [label="Five-membered Heterocycle\n(e.g., Pyrrole derivative)", fillcolor="#34A853"];

// Edges Isocyanide -> ThreePlusTwo; Dipole -> ThreePlusTwo; ThreePlusTwo -> FiveMemberedRing; Isocyanide -> FourPlusOne; Diene -> FourPlusOne; FourPlusOne -> FiveMemberedRing2; } dot Caption: Cycloaddition pathways involving isocyanides.

2. [4+1] Cycloaddition Reactions

Isocyanides can also undergo [4+1] cycloaddition reactions with various 4-atom components, such as conjugated dienes, to furnish five-membered rings. These reactions are often mediated by transition metals.

No specific examples or experimental protocols for [4+1] cycloadditions with this compound were found in the provided search results.

Metal-Catalyzed Insertion Reactions

Palladium-catalyzed reactions involving the insertion of isocyanides into carbon-halogen or carbon-metal bonds are powerful methods for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of amides, ketones, and various heterocyclic compounds.[1][9][10][11][12][13][14]

// Nodes Start [label="Aryl Halide + Amine + this compound\n+ Pd Catalyst + Base", shape=ellipse, fillcolor="#4285F4"]; Reaction [label="Reaction Mixture\n(Heating)", shape=box, style=rounded]; Workup [label="Aqueous Workup\n& Extraction", shape=box, style=rounded]; Purification [label="Column Chromatography", shape=box, style=rounded]; Product [label="N-Aryl-N'-(4-fluorophenyl)formamidine\n(or related amide)", shape=ellipse, fillcolor="#34A853"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } dot Caption: Workflow for Pd-catalyzed isocyanide insertion.

While the general principles of palladium-catalyzed isocyanide insertions are well-established, specific experimental protocols and quantitative data for this compound were not available in the provided search results.

Oxidation and Reduction

The isocyanide group can be oxidized to an isocyanate or reduced to a secondary amine.

1. Oxidation to Isocyanate

Oxidation of isocyanides to isocyanates can be achieved using various oxidizing agents, such as dimethyldioxirane (DMDO) or mercury(II) oxide.[15][16][17]

General Reaction:

A specific experimental protocol for the oxidation of this compound was not found in the provided search results.

2. Reduction to Secondary Amine

Isocyanides can be reduced to the corresponding N-methylamines using reducing agents like sodium borohydride or through catalytic hydrogenation.[18][19][20]

General Reaction:

A specific experimental protocol for the reduction of this compound was not found in the provided search results.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems through multicomponent reactions and cycloadditions. The fluorine substituent provides a useful probe for studying reaction mechanisms and can modulate the biological activity of the resulting products. While the general reactivity of the isocyanide group is well-understood, further research is needed to fully explore and document the specific reaction conditions, yields, and scope for this compound in various transformations. This guide serves as a foundational resource for researchers looking to utilize this versatile reagent in their synthetic endeavors.

References

- 1. This compound | C7H4FN | CID 2734801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Passerini reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Aminocarbonylation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 14. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst | Semantic Scholar [semanticscholar.org]

- 15. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 20. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 1-Fluoro-4-isocyanobenzene for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1-Fluoro-4-isocyanobenzene, also known as 4-Fluorophenyl isocyanate, a key building block in medicinal chemistry. This document details commercial suppliers, experimental protocols for its application in the synthesis of kinase inhibitors, and the relevant biological signaling pathways.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound at purities suitable for research and development applications. The following table summarizes the offerings from several prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 4-Fluorophenyl isocyanate | 1195-45-5 | 99% | C₇H₄FNO | 137.11 |

| Thermo Scientific Chemicals | 4-Fluorophenyl isocyanate | 1195-45-5 | 99% | C₇H₄FNO | 137.11 |

| Chem-Impex | 4-Fluorophenyl isocyanate | 1195-45-5 | ≥ 98% (GC) | C₇H₄FNO | 137.11 |

| SynHet | 4-Fluorophenyl isocyanate | 1195-45-5 | >99% | C₇H₄FNO | 137.11 |

| Tokyo Chemical Industry (TCI) | 4-Fluorophenyl Isocyanate | 1195-45-5 | >98.0% (GC) | C₇H₄FNO | 137.11 |

| Matrix Fine Chemicals | This compound | 24075-34-1 | Not Specified | C₇H₄FN | 121.114 |

| ACUBIOCHEM | 4-Fluorophenyl isocyanate | 1195-45-5 | Custom | C₇H₄FNO | 137.11 |

Application in Kinase Inhibitor Synthesis: A Focus on Sorafenib Analogs

This compound is a critical reagent in the synthesis of diaryl urea compounds, a structural motif present in numerous kinase inhibitors. A prominent example is the multi-kinase inhibitor Sorafenib, which is used in the treatment of various cancers. The diaryl urea moiety in Sorafenib is crucial for its binding to the kinase domain. The isocyanate group of this compound readily reacts with primary amines to form this key urea linkage.

Experimental Protocol: Synthesis of a Sorafenib Analog

This protocol describes the synthesis of a diaryl urea-based kinase inhibitor, analogous to Sorafenib, utilizing this compound. The procedure is adapted from methodologies reported in the synthesis of Sorafenib and its derivatives.[1][2][3]

Objective: To synthesize a diaryl urea compound by reacting 4-(4-aminophenoxy)-N-methylpicolinamide with this compound.

Materials:

-

4-(4-aminophenoxy)-N-methylpicolinamide

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 1 equivalent of 4-(4-aminophenoxy)-N-methylpicolinamide in anhydrous dichloromethane.

-

Addition of Base: Add 1.1 equivalents of triethylamine to the solution and stir at room temperature.

-

Addition of Isocyanate: Dissolve 1 equivalent of this compound in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired diaryl urea compound.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This synthetic approach can be adapted to create a library of potential kinase inhibitors by varying the amine component.

Biological Context: The RAF-MEK-ERK Signaling Pathway

The diaryl urea compounds synthesized using this compound, such as Sorafenib, often target the RAF-MEK-ERK signaling pathway.[4][5][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[7][8][9] In many cancers, mutations in components of this pathway, such as the BRAF kinase, lead to its constitutive activation and uncontrolled cell growth.[4][10]

Sorafenib and its analogs act as inhibitors of RAF kinases (including BRAF and CRAF), thereby blocking the downstream signaling cascade.[5][11][12] This inhibition prevents the phosphorylation of MEK, which in turn cannot phosphorylate and activate ERK. The ultimate result is a decrease in the transcription of genes involved in cell proliferation and survival, leading to an anti-tumor effect.

Below is a diagram illustrating the RAF-MEK-ERK signaling pathway and the point of inhibition by Sorafenib-like compounds.

Caption: The RAF-MEK-ERK signaling pathway and inhibition by a Sorafenib analog.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel kinase inhibitors involves a multi-step process that begins with chemical synthesis and progresses through various stages of biological testing.

Caption: A typical workflow for the development of kinase inhibitors.

Methodologies for Key Experiments

In Vitro Kinase Assay: To determine the inhibitory activity of the synthesized compounds against the target kinase (e.g., BRAF), a variety of assay formats can be employed. Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are common methods.[13][14]

-

Principle: These assays measure the phosphorylation of a substrate peptide by the kinase. The inhibitor's potency is determined by its ability to reduce the phosphorylation signal.

-

General Procedure:

-

The kinase, a fluorescently labeled peptide substrate, and ATP are incubated in a microplate well.

-

The synthesized compound is added at varying concentrations.

-

After a set incubation period, a detection reagent (e.g., an antibody that specifically binds the phosphorylated peptide) is added.

-

The signal (e.g., fluorescence polarization or FRET) is measured using a plate reader.

-

The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.

-

Cell Proliferation Assay: To assess the anti-proliferative effect of the compounds on cancer cell lines, assays such as the MTT or CellTiter-Glo assay are commonly used.

-

Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of cells.

-

General Procedure:

-

Cancer cells (e.g., a melanoma cell line with a BRAF mutation) are seeded in a 96-well plate.

-

The cells are treated with the synthesized compound at various concentrations for a specified period (e.g., 72 hours).

-

A reagent (MTT or CellTiter-Glo reagent) is added to each well.

-

The absorbance or luminescence is measured, respectively.

-

The GI₅₀ value (the concentration of compound that causes 50% growth inhibition) is determined.

-

Western Blot for Phospho-ERK: To confirm that the compound inhibits the RAF-MEK-ERK pathway within cells, the phosphorylation status of ERK can be analyzed by Western blotting.

-

Principle: This technique uses antibodies to detect specific proteins (in this case, phosphorylated ERK and total ERK) in cell lysates.

-

General Procedure:

-

Cancer cells are treated with the compound for a short period (e.g., 1-2 hours).

-

The cells are lysed, and the protein concentration is determined.

-

The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phospho-ERK and total ERK, followed by incubation with secondary antibodies conjugated to an enzyme.

-

A substrate is added that produces a detectable signal (e.g., chemiluminescence), which is captured by an imager. A reduction in the phospho-ERK signal relative to the total ERK signal indicates pathway inhibition.

-

References

- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. droracle.ai [droracle.ai]

- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Table 1, []. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of Aryl Isocyanides: A Technical Guide

Introduction: Aryl isocyanides, organic compounds featuring the isocyano functional group (-N⁺≡C⁻) attached to an aromatic ring, represent a unique and highly reactive class of molecules. Characterized by a distinctive and often overpowering odor, their history is a compelling narrative of serendipitous discovery, mechanistic elucidation, and synthetic innovation. Initially regarded as chemical curiosities, their utility has expanded dramatically, establishing them as indispensable building blocks in multicomponent reactions, pharmaceutical development, and materials science. This guide provides an in-depth exploration of the historical milestones, key synthetic protocols, and the evolution of our understanding of aryl isocyanide chemistry.

Early Discoveries and Foundational Syntheses